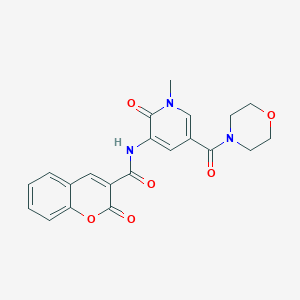
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds with significant biological activities. This article provides a detailed overview of the compound's biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene scaffold fused with a dihydropyridine moiety, which is known for its diverse biological activities. The presence of the morpholine group enhances its pharmacological profile by contributing to solubility and bioavailability.
Anticancer Activity
Several studies have reported the anticancer properties of compounds containing the chromene scaffold. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, derivatives of 2H-chromenes have shown promising results against various cancer cell lines through caspase-dependent pathways, inducing cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research indicates that chromene derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Antidiabetic Effects
Compounds similar to this compound have been investigated for their potential to lower blood glucose levels and improve insulin sensitivity. Studies suggest that these compounds may enhance glucose uptake in muscle cells and inhibit α-glucosidase activity, contributing to their antidiabetic effects .
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of chromene derivatives. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or metabolic disorders.
- Modulation of Cell Signaling Pathways : It can interfere with key signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Through activation of caspases and other apoptotic factors, the compound promotes programmed cell death in malignant cells.
Case Studies
A series of studies have evaluated the efficacy of related compounds in preclinical models:
- Anticancer Study : In vitro assays demonstrated that a related chromene derivative induced apoptosis in breast cancer cells by activating caspase 3/7 pathways, leading to significant tumor growth inhibition in xenograft models .
- Antimicrobial Study : A study on the antimicrobial activity against Staphylococcus aureus revealed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
- Diabetes Management : In diabetic rat models, administration of a similar compound resulted in a significant reduction in fasting blood glucose levels and improved lipid profiles, highlighting its therapeutic potential for managing diabetes .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-23-12-14(19(26)24-6-8-29-9-7-24)11-16(20(23)27)22-18(25)15-10-13-4-2-3-5-17(13)30-21(15)28/h2-5,10-12H,6-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVKFGRUTUEWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














